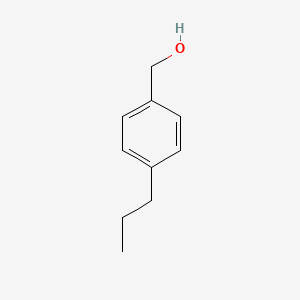

(4-Propylphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-propylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZUWLNIZBCCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375178 | |

| Record name | (4-propylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82657-70-3 | |

| Record name | (4-propylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-propylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Propylphenyl)methanol for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of (4-Propylphenyl)methanol, a versatile aromatic alcohol of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity of this compound. By synthesizing technical data with practical insights, this guide aims to serve as an essential resource for leveraging this compound as a key building block in complex organic synthesis and medicinal chemistry. All presented data is supported by authoritative sources to ensure scientific integrity.

Section 1: Core Molecular Identity and Physicochemical Profile

This compound, also known as 4-n-propylbenzyl alcohol, is a substituted benzyl alcohol that serves as a crucial intermediate in the synthesis of a wide range of organic molecules.[1] Its structure, featuring a hydroxylmethyl group and a propyl chain attached to a benzene ring, imparts a unique combination of reactivity and lipophilicity, making it a valuable fragment in the design of novel therapeutic agents.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 82657-70-3 | PubChem[1] |

| Molecular Formula | C₁₀H₁₄O | PubChem[1] |

| SMILES | CCCC1=CC=C(C=C1)CO | PubChem[1] |

| InChIKey | TZZUWLNIZBCCGL-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in experimental settings, influencing everything from solvent selection to reaction kinetics.

| Property | Value | Source |

| Molecular Weight | 150.22 g/mol | PubChem[1] |

| Appearance | Clear, colorless to slightly yellow liquid | N/A (Typical for similar compounds) |

| Boiling Point | 135-136 °C at 26 mm Hg | BuyersGuideChem[2] |

| Density | 0.982 g/mL at 25 °C | BuyersGuideChem[2] |

| XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

The XLogP3 value of 2.6 indicates moderate lipophilicity, a critical parameter in drug design that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Section 2: Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of this compound. Spectroscopic data provides a molecular fingerprint. While a comprehensive public database of spectra for this specific compound is limited, typical spectral characteristics can be predicted based on its structure and data from analogous compounds.

| Technique | Expected Peaks and Features |

| ¹H NMR | Signals corresponding to aromatic protons (approx. 7.0-7.3 ppm), a singlet for the benzylic CH₂ protons (approx. 4.6 ppm), a triplet for the terminal CH₃ of the propyl group (approx. 0.9 ppm), a sextet for the middle CH₂ of the propyl group (approx. 1.6 ppm), and a triplet for the CH₂ attached to the ring (approx. 2.6 ppm). The hydroxyl proton will appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons in the 120-145 ppm range, the benzylic carbon (C-OH) around 65 ppm, and aliphatic carbons of the propyl group between 10-40 ppm. |

| IR Spectroscopy | A broad absorption band around 3300 cm⁻¹ (O-H stretch), peaks around 3000-3100 cm⁻¹ (aromatic C-H stretch), 2850-2960 cm⁻¹ (aliphatic C-H stretch), and 1010-1075 cm⁻¹ (C-O stretch). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 150. A prominent fragment would be the loss of water (M-18) at m/z = 132, and the benzylic cation at m/z = 119. |

Note: Predicted data is based on standard chemical shift tables and spectral data of similar structures like (4-methylphenyl)methanol and benzyl alcohol.[3][4]

Section 3: Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is paramount for its effective use as a chemical intermediate.

Synthetic Pathways

A common and reliable method for the synthesis of this compound is the reduction of a corresponding carbonyl compound, such as 4-propylbenzoic acid or 4-propylbenzaldehyde. The reduction of the carboxylic acid is a robust approach.[5]

Experimental Protocol: Reduction of 4-Propylbenzoic Acid

Objective: To synthesize this compound via the reduction of 4-Propylbenzoic acid using a suitable reducing agent like Lithium Aluminum Hydride (LAH).

Materials:

-

4-Propylbenzoic acid

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel.

-

Reagent Preparation: Suspend LAH in anhydrous THF in the reaction flask and cool to 0 °C in an ice bath.

-

Addition of Substrate: Dissolve 4-Propylbenzoic acid in anhydrous THF and add it slowly to the LAH suspension via the dropping funnel. Control the addition rate to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the slow, sequential addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Workup: Filter the resulting aluminum salts and wash the solid with THF or diethyl ether. Combine the organic filtrates.

-

Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its benzylic alcohol functional group. The proximity of the hydroxyl group to the aromatic ring enhances the stability of carbocation intermediates, facilitating a range of transformations.[6][7]

Key reactions include:

-

Oxidation: Benzylic alcohols can be selectively oxidized. Mild oxidizing agents like pyridinium chlorochromate (PCC) yield the corresponding aldehyde (4-propylbenzaldehyde), while strong oxidizing agents like potassium permanganate (KMnO₄) produce the carboxylic acid (4-propylbenzoic acid).[6][8]

-

Esterification: It readily reacts with carboxylic acids or their derivatives (e.g., acid chlorides) under acidic or basic conditions to form benzyl esters.[6][9] These esters can serve as protecting groups in multi-step syntheses.[9]

-

Substitution: The hydroxyl group can be substituted by halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding benzyl halides, which are versatile synthetic intermediates.[6]

-

Etherification: Under appropriate conditions (e.g., Williamson ether synthesis), the alcohol can be converted into an ether, allowing for the introduction of various alkyl or aryl groups.

Reactivity Pathways Diagram

Caption: Key reaction pathways of this compound.

Section 4: Applications in Drug Development & Research

While direct applications of this compound as a therapeutic agent are not widely documented, its role as a structural motif and synthetic intermediate is significant. Substituted benzyl alcohols are prevalent in medicinal chemistry. The 4-propylphenyl moiety can be used to:

-

Modulate Lipophilicity: The propyl group provides a lipophilic handle, which can be crucial for optimizing a drug candidate's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

-

Serve as a Versatile Scaffold: The core structure can be elaborated through the reactions described above to build a library of compounds for screening. For instance, the alcohol can be a linking point to connect to other pharmacophores.

-

Fragment-Based Drug Discovery (FBDD): this compound can be considered a valuable fragment for FBDD campaigns, where small molecules are screened for binding to a biological target, and then grown or linked to create more potent leads.

Section 5: Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential.

Hazard Identification

Based on GHS classifications for similar compounds, this compound is expected to be an irritant.[1]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Irritation | 2A |

| Specific target organ toxicity, single exposure | 3 |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and sources of ignition.

Section 6: Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined physicochemical profile. Its benzylic alcohol functionality allows for a diverse range of chemical transformations, making it a powerful building block for organic synthesis. For researchers in drug development, its structure offers a useful combination of aromatic, lipophilic, and reactive features, positioning it as a key scaffold for the creation of novel small molecules. Adherence to proper safety and handling protocols is essential when working with this compound. This guide provides the foundational knowledge required to confidently and effectively utilize this compound in advanced research and development settings.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Filo. (2025). What are the typical reactions of benzylic alcohol?. [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. [Link]

-

PubChem. (4-Cyclopropylphenyl)methanol. National Center for Biotechnology Information. [Link]

-

Pearson. (2024). Reactions at Benzylic Positions: Videos & Practice Problems. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Royal Society of Chemistry. [Link]

-

PubChem. (4-Propoxyphenyl)methanol. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. (n.d.). Reactions at the Benzylic Position. [Link]

-

Cheméo. (n.d.). (4-Methylphenyl) methanol, n-propyl ether - Chemical & Physical Properties. [Link]

-

NIST. (n.d.). (4-Methylphenyl) methanol, n-propyl ether. National Institute of Standards and Technology. [Link]

-

PubChemLite. (n.d.). This compound (C10H14O). [Link]

-

BuyersGuideChem. (n.d.). [4-(Propan-2-yl)phenyl]methanol. [Link]

-

SpectraBase. (n.d.). (4-[3-(4-Hydroxymethylphenyl)propyl]phenyl)methanol. [Link]

-

WikEM. (2022). Methanol toxicity. [Link]

-

Proman. (n.d.). Methanol Safety Data Sheet. [Link]

-

PubChem. (2017). Spectral Information in PubChem. [Link]

-

Methanex Corporation. (n.d.). Physical Properties of Pure Methanol. [Link]

-

SpectraBase. (n.d.). (R)-(4-isopropylphenyl)(phenyl)methanol. [Link]

-

SpectraBase. (n.d.). (4-Methylphenyl) methanol, N-propyl ether. [Link]

-

Wikipedia. (n.d.). Methanol toxicity. [Link]

-

StatPearls. (2025). Methanol Toxicity. National Center for Biotechnology Information. [Link]

-

Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

Matrix Fine Chemicals. (n.d.). (4-METHYLPHENYL)METHANOL. [Link]

-

Medscape. (2024). Methanol Toxicity: Background, Etiology and Pathophysiology, Prognosis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating the Structure-Property Relationship of (4-Vinylphenyl)methanol. [Link]

-

Cetiner Engineering. (n.d.). PHYSICAL PROPERTIES OF METHANOL. [Link]

Sources

- 1. This compound | C10H14O | CID 2760472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. (4-METHYLPHENYL)METHANOL | CAS 589-18-4 [matrix-fine-chemicals.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. What are the typical reactions of benzylic alcohol? | Filo [askfilo.com]

- 7. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 8. Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. Benzyl alcohol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (4-Propylphenyl)methanol

This guide provides a comprehensive technical overview of (4-propylphenyl)methanol (CAS No. 82657-70-3), a key chemical intermediate. Tailored for researchers, chemists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, analytical characterization, and applications, with a focus on the underlying scientific principles and practical methodologies.

Strategic Importance in Synthesis and Medicinal Chemistry

This compound is a substituted benzyl alcohol that serves as a valuable building block in organic synthesis. The 4-propylphenyl moiety it provides is of particular interest in medicinal chemistry. The introduction of small, lipophilic alkyl groups like a propyl chain onto an aromatic scaffold can significantly influence a molecule's pharmacokinetic profile. This modification can enhance membrane permeability and modulate interactions with biological targets by increasing van der Waals contacts within protein binding pockets. Furthermore, the propyl group can block sites susceptible to metabolic oxidation, potentially improving a drug candidate's half-life.[1] This guide offers a detailed exploration of this compound, from its fundamental properties to its practical implementation in a laboratory setting.

Physicochemical Properties and Analytical Characterization

A thorough understanding of a compound's properties is foundational to its application. The identity and purity of this compound are established through a combination of physical data and spectroscopic analysis.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 82657-70-3 | [2] |

| Molecular Formula | C₁₀H₁₄O | [2] |

| Molecular Weight | 150.22 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCCC1=CC=C(C=C1)CO | [2] |

| InChIKey | TZZUWLNIZBCCGL-UHFFFAOYSA-N | [2] |

| Monoisotopic Mass | 150.104465066 Da |[2] |

Spectroscopic Profile

The structural confirmation of this compound relies on standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show distinct signals for the propyl chain protons (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the ring), two doublets in the aromatic region characteristic of 1,4-disubstitution, a singlet for the benzylic methylene protons, and a broad singlet for the hydroxyl proton. ¹³C NMR will similarly show unique resonances for each carbon environment.[2][3]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a broad absorption band around 3300 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Aliphatic C-H stretches from the propyl group appear just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. A strong C-O stretching band is expected around 1050 cm⁻¹.[2][4]

-

Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 150. Key fragmentation patterns would include the loss of a water molecule [M-18]⁺ to give a peak at m/z 132, and the loss of the propyl group [M-43]⁺, leading to a fragment at m/z 107 (hydroxymethylphenyl cation).[2][5]

Table 2: Predicted and Observed Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

|---|---|---|

| ¹H NMR | -CH₂-OH | ~4.6 ppm (s, 2H) |

| Aromatic C-H | ~7.2-7.3 ppm (d, 4H) | |

| Ar-CH₂- | ~2.6 ppm (t, 2H) | |

| -CH₂-CH₃ | ~1.6 ppm (sext, 2H) | |

| -CH₃ | ~0.9 ppm (t, 3H) | |

| IR | O-H stretch (alcohol) | ~3300 cm⁻¹ (broad) |

| C-H stretch (aliphatic) | ~2870-2960 cm⁻¹ | |

| C-O stretch (primary alcohol) | ~1050 cm⁻¹ | |

| MS | Molecular Ion [M]⁺ | 150 |

| [M-H₂O]⁺ | 132 |

| | [M-C₃H₇]⁺ | 107 |

The following workflow illustrates the standard process for confirming the structure and purity of a synthesized chemical compound like this compound.

Caption: Standard workflow for analytical characterization.

Synthesis of this compound

The most direct and common laboratory synthesis of this compound involves the reduction of a corresponding carbonyl compound, either 4-propylbenzoic acid or 4-propylbenzaldehyde. The choice of precursor often depends on commercial availability and the scale of the reaction.

Protocol 1: Reduction of 4-Propylbenzoic Acid

The reduction of a carboxylic acid requires a potent reducing agent, as the carboxyl group is relatively unreactive. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. Milder reagents like sodium borohydride (NaBH₄) are ineffective for reducing carboxylic acids directly.

Causality Behind Experimental Choices:

-

Reagent : LiAlH₄ is used because its highly polarized Al-H bonds deliver a hydride ion (H⁻) with sufficient nucleophilicity to attack the electrophilic carbonyl carbon of the carboxylate anion formed in situ.

-

Solvent : Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are mandatory. LiAlH₄ reacts violently with protic solvents (water, alcohols). THF is often preferred for its higher boiling point and better solvating properties.

-

Temperature : The reaction is initiated at 0 °C to control the initial exothermic reaction between LiAlH₄ and the acid. It is then often brought to reflux to ensure the reaction proceeds to completion.

-

Work-up : A sequential, cautious addition of water and then a base (like NaOH solution) is a standard "Fieser work-up." This procedure is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid (Al(OH)₃), simplifying the product isolation.

Step-by-Step Methodology:

-

Setup : A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Preparation : Anhydrous THF (100 mL) is added to the flask, followed by the cautious, portion-wise addition of LiAlH₄ (1.2 eq). The resulting suspension is cooled to 0 °C in an ice bath.

-

Substrate Addition : 4-Propylbenzoic acid (1.0 eq), dissolved in anhydrous THF (50 mL), is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10 °C.[6][7]

-

Reaction : After the addition is complete, the ice bath is removed, and the mixture is heated to reflux for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching : The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Isolation : The resulting white precipitate is removed by filtration through a pad of Celite. The filter cake is washed with additional THF or ethyl acetate.

-

Purification : The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Reduction of 4-Propylbenzaldehyde

If 4-propylbenzaldehyde is the chosen starting material, the synthesis is simpler as aldehydes are more reactive than carboxylic acids.[8] This allows for the use of the milder, safer, and more user-friendly reducing agent, sodium borohydride (NaBH₄).

Causality Behind Experimental Choices:

-

Reagent : NaBH₄ is sufficiently reactive to reduce aldehydes and ketones but not esters or carboxylic acids, offering excellent chemoselectivity. It is also stable in protic solvents like methanol or ethanol.

-

Solvent : Methanol is a common choice as it readily dissolves both the aldehyde and NaBH₄, and its protic nature helps to protonate the intermediate alkoxide.[9][10]

-

Work-up : The work-up is much simpler than for LiAlH₄ reductions, typically involving acidification to destroy excess borohydride and neutralize the borate esters, followed by extraction.

Step-by-Step Methodology:

-

Setup : A round-bottom flask is equipped with a magnetic stirrer and placed in an ice bath.

-

Reaction : 4-Propylbenzaldehyde (1.0 eq) is dissolved in methanol (10 mL per gram of aldehyde). The solution is cooled to 0 °C.[8]

-

Reagent Addition : Sodium borohydride (NaBH₄) (1.2 eq) is added portion-wise over 15-20 minutes, ensuring the temperature remains below 15 °C.

-

Reaction : The reaction is stirred at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Quenching : The reaction is quenched by the slow addition of 1 M HCl until the effervescence ceases.

-

Isolation : The bulk of the methanol is removed via rotary evaporation. The remaining aqueous residue is extracted three times with ethyl acetate.

-

Purification : The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the product.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound extends from its role as a simple alcohol to its strategic use in constructing complex molecular architectures.

As a Versatile Synthetic Intermediate

The primary alcohol functional group is a nexus for a wide range of chemical transformations.

-

Esterification : It can be readily esterified with carboxylic acids or acyl chlorides under standard conditions (e.g., DCC coupling, acid catalysis) to form esters.[11]

-

Etherification : Williamson ether synthesis, involving deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide, yields ethers.

-

Halogenation : The hydroxyl group can be converted to a good leaving group and substituted by halogens using reagents like SOCl₂ (for chlorides) or PBr₃ (for bromides), producing 4-propylbenzyl halides. These halides are potent electrophiles for use in alkylation reactions.

Strategic Use in Medicinal Chemistry

The incorporation of the 4-propylphenyl moiety can be a deliberate strategy to fine-tune the properties of a bioactive molecule. This concept is central to the iterative process of lead optimization in drug discovery.

Caption: Logic of using building blocks to optimize drug properties.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant.[2]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source:[2]

Handling Protocols

-

Engineering Controls : All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] An emergency eyewash station and safety shower must be readily accessible.[12]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical splash goggles or safety glasses with side shields are mandatory.[12]

-

Hand Protection : Nitrile or other chemically resistant gloves should be worn. Gloves must be inspected before use and changed immediately if contaminated.[9]

-

Skin and Body Protection : A flame-retardant lab coat, long pants, and closed-toe shoes are required.[9]

-

Storage and Disposal

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, acids, and bases.[13]

-

Spills : In case of a small spill, absorb with an inert material (e.g., vermiculite, sand), collect into a sealed container, and dispose of as chemical waste.[14]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[14]

References

-

PubChem. . National Center for Biotechnology Information.

-

Fisher Scientific. . (Note: A generic link is provided as direct deep links to SDS can be unstable. Users should search for the specific CAS number on the vendor's site).

-

ChemicalBook. .

-

Chemsrc. .

-

ChemicalBook. .

-

Cheméo. .

-

SpectraBase. .

-

Human Metabolome Database. .

-

Guidechem. .

-

BenchChem. .

-

Avantor. . (Note: Generic link, search by CAS is recommended).

-

UCLA Chemistry. .

-

Guidechem. .

-

PubChemLite. .

-

Ark Pharm Inc. . (Note: Example vendor link).

-

Synquest Labs. .

-

CymitQuimica. .

-

ChemicalBook. .

-

Babij, N.R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link].

-

Tedia. .

-

Sigma-Aldrich. .

-

University of Washington. .

-

NIST. . National Institute of Standards and Technology.

-

Proman. .

-

PubChem. . National Center for Biotechnology Information.

-

SpectraBase. .

-

PubChem. . National Center for Biotechnology Information.

-

Plyler, E.K. (1952). Infrared spectra of methanol, ethanol, and n-propanol. Journal of Research of the National Bureau of Standards. [Link].

-

ChemComm. . Royal Society of Chemistry.

-

Spectral Database for Organic Compounds (SDBS). .

-

Methanol Institute. .

-

CymitQuimica. .

-

PubChem. . National Center for Biotechnology Information.

-

ResearchGate. .

-

Science and Education Publishing. .

-

NIST. . National Institute of Standards and Technology.

-

VPL. . Virtual Planetary Laboratory.

-

Sigma-Aldrich. .

-

Google Patents. .

-

MDPI. .

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H14O | CID 2760472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS [orgspectroscopyint.blogspot.com]

- 6. 4-Propylbenzoic acid | 2438-05-3 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. 4-propylbenzaldehyde | CAS#:28785-06-0 | Chemsrc [chemsrc.com]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. The Role of Methanol in Pharma-Grade Compound Extraction [purosolv.com]

- 11. (2-Propylphenyl)methanol | CymitQuimica [cymitquimica.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. IsoLab - Methanol [isolab.ess.washington.edu]

An In-depth Technical Guide to (4-Propylphenyl)methanol: Molecular Characteristics, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (4-Propylphenyl)methanol, a key aromatic alcohol derivative. It details its molecular structure, physicochemical properties, synthesis, and analytical characterization, with a focus on its relevance in chemical research and drug development.

Core Molecular and Physical Properties

This compound, also known as 4-propylbenzyl alcohol, is an organic compound with the chemical formula C10H14O.[1][2][3] It consists of a benzene ring substituted with a propyl group and a hydroxymethyl group at the para position.

Molecular Structure and Weight

The structural and weight characteristics of this compound are fundamental to its chemical behavior.

-

IUPAC Name: this compound[1]

The molecular structure is depicted in the following diagram:

Figure 1: Molecular structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and application in various chemical processes.

| Property | Value | Source |

| Molecular Weight | 150.22 g/mol | PubChem[1] |

| Molecular Formula | C10H14O | PubChem[1][2] |

| XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 150.104465066 Da | PubChem[1] |

| Monoisotopic Mass | 150.104465066 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Synthesis and Purification

The synthesis of this compound can be achieved through various established organic chemistry routes. A common and reliable method involves the reduction of 4-propylbenzoic acid or its corresponding ester.

Synthetic Workflow: Reduction of 4-Propylbenzoic Acid

This protocol outlines the reduction of 4-propylbenzoic acid using lithium aluminum hydride (LiAlH4), a potent reducing agent for carboxylic acids.

Figure 2: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-propylbenzoic acid in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH4) in THF to the stirred solution via the dropping funnel. The addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the complete reduction of the carboxylic acid.

-

Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Workup: Filter the resulting aluminum salts and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates.

-

Extraction: Wash the combined organic phase with brine, dry it over anhydrous sodium sulfate (Na2SO4), and filter.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, including the characteristic signals for the aromatic protons, the methylene protons of the benzyl alcohol group, and the protons of the propyl group.

-

¹³C NMR: Shows the number of unique carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy: Used to identify the presence of the hydroxyl (-OH) functional group, typically observed as a broad absorption band in the region of 3200-3600 cm⁻¹.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure.

Applications in Research and Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

-

Building Block in Organic Synthesis: Its functional groups (the hydroxyl group and the aromatic ring) can be readily modified, making it a versatile starting material for the synthesis of a wide range of compounds.

-

Precursor for Pharmaceutical Agents: Aromatic alcohols are common structural motifs in various drug classes. This compound can serve as a precursor for the synthesis of compounds with potential biological activities.

-

Ligand Synthesis for Catalysis: The phenyl ring can be further functionalized to create ligands for transition metal-catalyzed reactions.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a significant chemical compound with well-defined molecular and physical properties. Its synthesis is achievable through standard organic chemistry techniques, and its purity can be ascertained using a suite of analytical methods. The versatility of its structure makes it a valuable intermediate in various fields of chemical research, particularly in the development of novel pharmaceutical agents. Proper safety precautions are essential when handling this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C10H14O). [Link]

-

PubChem. (4-Cyclopropylphenyl)methanol. National Center for Biotechnology Information. [Link]

-

PubChem. (4-Propoxyphenyl)methanol. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (4-Propylphenyl)methanol for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (4-Propylphenyl)methanol in Modern Chemistry

This compound, also known as 4-propylbenzyl alcohol, is a key aromatic alcohol with a molecular formula of C10H14O.[1][2] Its structure, featuring a propyl-substituted benzene ring attached to a hydroxymethyl group, makes it a valuable intermediate in the synthesis of a wide range of organic molecules. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their potential applications in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering detailed experimental protocols and insights into the rationale behind methodological choices.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several reliable methods. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and laboratory safety considerations. This guide will focus on three core, field-proven strategies:

-

Chemoselective Reduction of 4-Propylbenzaldehyde: A straightforward and high-yielding method employing sodium borohydride.

-

Robust Reduction of 4-Propylbenzoic Acid: A powerful route utilizing lithium aluminum hydride for the conversion of the carboxylic acid to the primary alcohol.

-

Carbon-Carbon Bond Formation via Grignard Reaction: A classic organometallic approach involving the reaction of a 4-propylphenyl Grignard reagent with formaldehyde.

A comparative analysis of these primary synthesis routes is presented below to aid in the selection of the most appropriate method for a given research objective.

| Synthesis Route | Precursor | Key Reagent(s) | Typical Yield | Key Advantages | Key Considerations |

| Aldehyde Reduction | 4-Propylbenzaldehyde | Sodium Borohydride (NaBH4) | High (>90%) | Mild reaction conditions, high chemoselectivity, operational simplicity. | Availability and purity of the starting aldehyde. |

| Carboxylic Acid Reduction | 4-Propylbenzoic Acid | Lithium Aluminum Hydride (LiAlH4) | High (>85%) | Utilizes a readily available precursor. | Highly reactive and moisture-sensitive reagent requiring stringent anhydrous conditions. |

| Grignard Reaction | 4-Propylbromobenzene | Magnesium (Mg), Formaldehyde (HCHO) | Moderate to High | Versatile for creating C-C bonds. | Requires strict anhydrous conditions; formaldehyde is a gas and can be challenging to handle. |

Pathway 1: Chemoselective Reduction of 4-Propylbenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of this compound, the reduction of 4-propylbenzaldehyde is a highly efficient and selective method.

Causality Behind Experimental Choices:

-

Precursor Selection: 4-Propylbenzaldehyde is a commercially available and stable starting material.[3] Its aldehyde functional group is readily susceptible to reduction.

-

Choice of Reducing Agent: Sodium borohydride (NaBH4) is the reagent of choice for this transformation.[4] Unlike more potent reducing agents like lithium aluminum hydride (LiAlH4), NaBH4 is chemoselective for aldehydes and ketones, leaving other potentially sensitive functional groups intact.[4] It is also significantly safer to handle in a standard laboratory setting as it reacts slowly with protic solvents like methanol or ethanol, which are convenient for dissolving the aldehyde precursor.[5]

Experimental Workflow Diagram: Aldehyde Reduction

Caption: Workflow for the synthesis of this compound via aldehyde reduction.

Detailed Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-propylbenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C. This is crucial to moderate the exothermic reaction upon the addition of the hydride.

-

Reduction: Slowly add sodium borohydride (1.2-1.5 eq) to the stirred solution in small portions over 15-20 minutes. The portion-wise addition prevents excessive foaming and a rapid temperature increase.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add deionized water to quench the excess NaBH4.

-

Acidification and Extraction: Acidify the mixture to a pH of ~5-6 with 1 M hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x volume of methanol).

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[6][7][8]

Pathway 2: Robust Reduction of 4-Propylbenzoic Acid

Another common and effective route to this compound is the reduction of the corresponding carboxylic acid, 4-propylbenzoic acid. This transformation requires a more powerful reducing agent than sodium borohydride.

Causality Behind Experimental Choices:

-

Precursor Selection: 4-Propylbenzoic acid is a stable, crystalline solid that is commercially available.[9] Carboxylic acids are common precursors for the synthesis of primary alcohols.

-

Choice of Reducing Agent: Lithium aluminum hydride (LiAlH4 or LAH) is a potent reducing agent capable of reducing carboxylic acids and their derivatives to primary alcohols.[10] Unlike NaBH4, LAH is strong enough to effect this transformation. However, LAH reacts violently with water and other protic solvents, necessitating the use of anhydrous solvents (e.g., diethyl ether, tetrahydrofuran) and careful handling under an inert atmosphere (e.g., nitrogen or argon).[10]

Experimental Workflow Diagram: Carboxylic Acid Reduction

Sources

- 1. This compound | C10H14O | CID 2760472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H14O) [pubchemlite.lcsb.uni.lu]

- 3. 4-Propylbenzaldehyde | C10H12O | CID 120047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. studylib.net [studylib.net]

- 6. Recrystallization [sites.pitt.edu]

- 7. researchgate.net [researchgate.net]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. 4-Propylbenzoic acid | C10H12O2 | CID 137601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Spectroscopic Guide to (4-Propylphenyl)methanol: Structure Elucidation and Data Interpretation

This technical guide provides a detailed analysis of the expected spectral data for (4-Propylphenyl)methanol (CAS No: 38331-45-4). As a crucial aspect of chemical characterization, understanding the spectroscopic fingerprint of a molecule is paramount for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While experimental spectra for this specific compound are not widely available in public repositories, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive analysis. This approach empowers the researcher to not only confirm the identity of this compound but also to interpret the spectra of related substituted benzyl alcohols.

Molecular Structure and Spectroscopic Implications

This compound is an aromatic alcohol characterized by a para-substituted benzene ring. The key structural features influencing its spectral properties are:

-

Aromatic Ring : A 1,4-disubstituted (para) benzene ring, which will give rise to a characteristic pattern in the aromatic region of the NMR spectrum.

-

Hydroxymethyl Group (-CH₂OH) : This primary alcohol is a key functional group, producing distinct signals in both IR (O-H stretch) and NMR (hydroxyl proton and benzylic methylene protons) spectra. It also directs key fragmentation pathways in mass spectrometry.

-

n-Propyl Group (-CH₂CH₂CH₃) : An aliphatic chain whose protons and carbons will produce characteristic signals in the upfield region of the NMR spectra.

The interplay of these groups dictates the precise chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns discussed in the following sections.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural assignment can be made.

Expertise & Causality in NMR

The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for compounds of this polarity. A standard 300 or 400 MHz spectrometer is sufficient for resolving all expected signals.[1] The chemical shifts are influenced by the electron density around the nuclei. The aromatic ring creates a diatropic current that deshields the attached protons, shifting them downfield, while the electron-withdrawing oxygen atom deshields the adjacent benzylic protons (-CH₂OH) even further.

Experimental Protocol: ¹H and ¹³C NMR

Caption: Generalized workflow for NMR data acquisition and processing.

¹H NMR Spectral Data & Interpretation (Predicted)

The ¹H NMR spectrum is predicted to show five distinct signals. The para-substitution of the benzene ring results in a symmetrical pattern for the aromatic protons, which often appears as two doublets.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.28 | Doublet (d) | 2H | Aromatic protons (Ha) ortho to the -CH₂OH group |

| ~ 7.15 | Doublet (d) | 2H | Aromatic protons (Hb) ortho to the propyl group |

| ~ 4.65 | Singlet (s) | 2H | Benzylic methylene protons (-CH₂ OH) |

| ~ 2.58 | Triplet (t) | 2H | Methylene protons alpha to ring (-CH₂ CH₂CH₃) |

| ~ 1.65 | Sextet | 2H | Methylene protons beta to ring (-CH₂CH₂ CH₃) |

| ~ 0.94 | Triplet (t) | 3H | Methyl protons (-CH₂CH₂CH₃ ) |

| ~ 1.5-2.0 (variable) | Broad Singlet | 1H | Hydroxyl proton (-OH) |

-

Aromatic Region (7.1-7.3 ppm) : The two sets of aromatic protons (Ha and Hb) are chemically non-equivalent. They split each other, resulting in two doublets, a classic hallmark of para-substitution.

-

Benzylic Protons (4.65 ppm) : These protons are adjacent to both the aromatic ring and the oxygen atom, causing a significant downfield shift. They appear as a singlet as there are no adjacent protons to couple with.

-

Propyl Chain (0.9-2.6 ppm) : The aliphatic protons of the propyl group appear in the upfield region, with chemical shifts and splitting patterns consistent with their positions relative to the aromatic ring.[2]

¹³C NMR Spectral Data & Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as the two pairs of aromatic carbons are equivalent due to symmetry.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 142.0 | Quaternary aromatic carbon (ipso- to propyl) |

| ~ 138.5 | Quaternary aromatic carbon (ipso- to -CH₂OH) |

| ~ 129.0 | Aromatic CH (ortho to propyl) |

| ~ 127.5 | Aromatic CH (ortho to -CH₂OH) |

| ~ 65.0 | Benzylic carbon (C H₂OH) |

| ~ 38.0 | Methylene carbon alpha to ring (C H₂CH₂CH₃) |

| ~ 24.5 | Methylene carbon beta to ring (CH₂C H₂CH₃) |

| ~ 14.0 | Methyl carbon (CH₂CH₂C H₃) |

-

Aromatic Carbons (127-142 ppm) : The quaternary carbons, attached to the substituents, are the most downfield. The protonated aromatic carbons appear in the typical range of 127-130 ppm.[3]

-

Benzylic Carbon (~65.0 ppm) : The direct attachment to oxygen shifts this carbon significantly downfield.

-

Aliphatic Carbons (14-38 ppm) : These carbons of the propyl group appear in the expected upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Causality in IR

The most diagnostically significant feature for an alcohol is the O-H stretching band. In a liquid or solid sample, hydrogen bonding between molecules causes this band to be very broad. The C-H stretches can differentiate between sp² (aromatic) and sp³ (aliphatic) hybridized carbons. The region below 1500 cm⁻¹ is the "fingerprint region," containing complex vibrations (C-C stretches, C-H bends) that are unique to the molecule as a whole.

Experimental Protocol: IR Spectroscopy

A common and simple method for a liquid sample like this compound is to acquire the spectrum as a thin film.

-

Sample Preparation : Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Scan : Place the salt plates (if used) or ensure the ATR crystal is clean and run a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Scan : Place the sample holder in the spectrometer and acquire the IR spectrum.

-

Data Analysis : Identify the key absorption bands and assign them to the corresponding functional groups.

IR Spectral Data & Interpretation (Expected)

| Expected Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | Strong | C-H Stretch | Aliphatic C-H (Propyl group) |

| ~ 1610, ~1510 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~ 1465 | Medium | C-H Bend | -CH₂- (Scissoring) |

| ~ 1050 | Strong | C-O Stretch | Primary Alcohol |

-

O-H Stretch : A prominent, broad absorption centered around 3350 cm⁻¹ is the definitive evidence of the alcohol functional group.[4][5] Its broadness is a direct result of intermolecular hydrogen bonding.

-

C-H Stretches : The spectrum will show distinct absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and strong absorptions just below 3000 cm⁻¹ for the C-H bonds of the propyl and methylene groups.[6]

-

C-O Stretch : A strong band around 1050 cm⁻¹ is characteristic of a primary alcohol C-O single bond stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In a typical Gas Chromatography-Mass Spectrometry (GC-MS) setup with Electron Ionization (EI), high-energy electrons bombard the molecule, causing it to ionize and break apart into characteristic fragments.

Expertise & Causality in MS

The fragmentation of this compound is governed by the stability of the resulting carbocations. The most favorable cleavages occur at the benzylic position due to the ability of the aromatic ring to stabilize a positive charge through resonance, often leading to the formation of a tropylium-like ion. The molecular ion peak (M⁺˙) for benzyl alcohols can be weak or absent because of the facile loss of water.[7][8]

Experimental Protocol: GC-MS

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

Injection : Inject a small volume (e.g., 1 µL) into the GC, where the compound is vaporized and separated from the solvent on a capillary column.

-

Ionization : As the compound elutes from the GC column, it enters the MS ion source and is ionized by electron impact (typically at 70 eV).

-

Analysis : The resulting parent ion and fragment ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

Interpretation : Analyze the resulting mass spectrum to identify the molecular ion and key fragment peaks.

Mass Spectrum Data & Interpretation (Expected)

The molecular weight of C₁₀H₁₄O is 150.22 g/mol . The mass spectrum will show peaks corresponding to the integer mass of the molecular ion and its fragments.

| Expected m/z | Proposed Fragment Ion | Neutral Loss | Significance |

| 150 | [C₁₀H₁₄O]⁺˙ | - | Molecular Ion (M⁺˙) |

| 132 | [C₁₀H₁₂]⁺˙ | H₂O | Loss of water from the molecular ion |

| 121 | [C₉H₁₃]⁺ | CHO | Loss of formyl radical |

| 107 | [C₇H₇O]⁺ | C₃H₇ | Loss of propyl radical (Benzylic cleavage) |

| 91 | [C₇H₇]⁺ | C₃H₇O | Formation of tropylium ion |

Proposed Fragmentation Pathway

The primary fragmentation pathways involve cleavages alpha to the oxygen and the aromatic ring.

Caption: Key fragmentation pathways for this compound.

-

Molecular Ion (m/z 150) : The peak corresponding to the intact molecule after losing one electron.

-

Loss of Water (m/z 132) : A common fragmentation for alcohols, resulting in the [M-18]⁺˙ peak.[9]

-

Benzylic Cleavage (m/z 107) : Cleavage of the propyl group is highly favorable, leading to a resonance-stabilized ion.

-

Tropylium Ion (m/z 91) : Further fragmentation can lead to the formation of the highly stable tropylium ion, a very common fragment for alkyl-substituted benzene derivatives.[10]

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and self-validating spectroscopic profile of this compound. The predicted chemical shifts in NMR confirm the carbon-hydrogen framework, including the para-substitution pattern and the distinct chemical environments of the hydroxymethyl and propyl groups. The characteristic absorption bands in the IR spectrum, particularly the broad O-H stretch, verify the alcohol functionality. Finally, the mass spectrum fragmentation pattern, dictated by the stability of benzylic carbocations, corroborates the overall structure and provides the molecular weight. Together, these techniques offer an unambiguous method for the structural elucidation and identity confirmation of this compound, providing researchers with the foundational data needed for their work.

References

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

NIST. (n.d.). Benzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzyl alcohol. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Chemistry LibreTexts. (2024, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). IR Chart. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Benzyl alcohol [webbook.nist.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide on the Solubility of (4-Propylphenyl)methanol

Introduction

(4-Propylphenyl)methanol, a substituted aromatic alcohol, presents a unique solubility profile critical to its application in pharmaceutical formulations, organic synthesis, and material science. Its molecular structure, featuring a hydrophobic propyl-substituted benzene ring and a hydrophilic hydroxyl group, dictates its interaction with various solvents. This guide provides a comprehensive analysis of the solubility of this compound, offering a theoretical framework, practical experimental protocols, and predictive insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C10H14O | [PubChem][1] |

| Molecular Weight | 150.22 g/mol | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

| SMILES | CCCC1=CC=C(C=C1)CO | [PubChem][1] |

The presence of the hydroxyl (-OH) group allows for hydrogen bonding, a key factor in its solubility in polar solvents.[2] Conversely, the propylphenyl group imparts significant non-polar character, driving its solubility in lipophilic environments.[2] This amphiphilic nature is central to its solubility characteristics.

Section 1: Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[3][4] For this compound, the key interactions at play are:

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with protic and polar aprotic solvents like water, alcohols, and ketones.[5][6]

-

Dipole-Dipole Interactions: The polarity of the C-O bond contributes to dipole-dipole interactions with polar solvents.[3]

-

Van der Waals Forces (Dispersion Forces): The non-polar propylphenyl ring interacts with non-polar solvents primarily through these weaker forces.[7]

The overall solubility in a given solvent is a result of the energetic balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[8]

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility, especially in the context of drug development.[9][10]

-

Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[9][11] This is a fundamental property of the compound.

-

Kinetic Solubility is the concentration at which a compound, typically dissolved in a stock solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[10][11] This value is often higher than the thermodynamic solubility due to the formation of a supersaturated, metastable solution.[9][11] Kinetic solubility is frequently measured in high-throughput screening assays.[12][13]

For robust formulation development, understanding the thermodynamic solubility is paramount.[10][14]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[7][15] This model deconstructs the total cohesive energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Section 2: Solubility Profile of this compound

Based on its structure and the principles of intermolecular forces, the expected solubility of this compound in various solvents is summarized below. It is important to note that specific quantitative data for this compound is sparse in publicly available literature, thus the following is a qualitative and predictive assessment based on the behavior of similar aromatic alcohols like benzyl alcohol.[18][19]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Moderate to High | The hydroxyl group of this compound can form strong hydrogen bonds with these solvents.[6] However, the hydrophobic propylphenyl group will limit solubility in highly polar solvents like water. The solubility of alcohols in water decreases as the hydrocarbon portion of the molecule lengthens.[6][20] Benzyl alcohol, a close analog, has a moderate solubility in water (around 4 g/100 mL).[18][19] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | High | These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the hydroxyl group of this compound.[5] Benzyl alcohol is readily soluble in acetone.[18] |

| Non-Polar | Hexane, Toluene, Diethyl Ether, Chloroform | High | The large, non-polar propylphenyl group will have favorable van der Waals interactions with these solvents.[2] Benzyl alcohol is miscible with diethyl ether and chloroform.[18][21] |

Section 3: Experimental Determination of Thermodynamic Solubility

The Shake-Flask method is the gold standard for determining thermodynamic solubility.[12][22] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.[23]

Experimental Workflow

The following diagram illustrates the key steps in the Shake-Flask method for determining the thermodynamic solubility of this compound.

Caption: Experimental workflow for the Shake-Flask solubility determination.

Detailed Protocol

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, hexane)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a scintillation vial. The excess should be visually apparent to ensure saturation.[22]

-

Accurately add a known volume of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.[24]

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is achieved.[12][24] The concentration should be checked at different time points (e.g., 24h and 48h) to confirm that it has reached a plateau.[24]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.[12]

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[23]

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.[25] A calibration curve should be prepared using standards of known concentrations.[23]

-

-

Calculation:

-

Calculate the solubility by multiplying the quantified concentration by the dilution factor.

-

Self-Validating System and Method Validation

To ensure the trustworthiness of the results, the experimental protocol must be a self-validating system.[26][27]

-

Confirmation of Equilibrium: As mentioned, sampling at multiple time points (e.g., 24, 48, and 72 hours) and observing a constant concentration confirms that equilibrium has been reached.[24]

-

Solid-State Analysis: The solid material remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure that no phase transformation or solvate formation has occurred during the experiment.[26]

-

Analytical Method Validation: The HPLC-UV method used for quantification must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[25][27][28] This ensures that the measured concentration is accurate and reliable.[29]

Section 4: Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solids, solubility increases with increasing temperature, as the dissolution process is typically endothermic (ΔH > 0).[30][31] This relationship can be described by the van 't Hoff equation.[30] However, there are exceptions where solubility decreases with increasing temperature if the dissolution is an exothermic process (ΔH < 0).[31][32]

-

pH (for aqueous solutions): As an alcohol, this compound is a very weak acid. Its solubility in aqueous solutions is generally independent of pH within the typical physiological range. However, at very high pH, deprotonation of the hydroxyl group to form an alkoxide could potentially increase its aqueous solubility.

-

Presence of Co-solvents: The solubility of this compound in water can be significantly increased by the addition of a miscible organic co-solvent, such as ethanol or propylene glycol.[33] This is a common strategy in pharmaceutical formulations.

Logical Relationship of Solubility Factors

The interplay of these factors determines the final solubility.

Caption: Factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is a multifaceted property governed by its amphiphilic nature and the interplay of intermolecular forces. A comprehensive understanding of its solubility profile across a range of solvents is essential for its effective application. This guide has provided a theoretical foundation, a detailed and robust experimental protocol for determining thermodynamic solubility, and an overview of the key factors influencing this critical physicochemical parameter. By employing these principles and methodologies, researchers can accurately characterize and leverage the solubility of this compound in their scientific endeavors.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

ResearchGate. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

ASCE Library. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures. [Link]

-

Solubility of Things. (n.d.). Benzyl alcohol. [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

Möller Chemie. (n.d.). Benzyl alcohol. [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. [Link]

-

Elmhurst College. (n.d.). Solubility. [Link]

-

JoVE. (2020). Solubility - Concept. [Link]

-

National Center for Biotechnology Information. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. [Link]

-

RJPBCS. (n.d.). Method development and validation for dissolution testings. [Link]

-

Solubility of Things. (n.d.). Validation of Analytical Methods. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Solubility of Things. (n.d.). (4-ethylphenyl)methanol. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility?. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Scribd. (n.d.). Experiment Report 2. [Link]

-

Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

ChemRxiv. (n.d.). A Bayesian approach to predict solubility parameters. [Link]

-

National Center for Biotechnology Information. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. [Link]

-

PubMed. (2012). Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. [Link]

Sources

- 1. This compound | C10H14O | CID 2760472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Video: Solubility - Concept [jove.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 16. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 20. scribd.com [scribd.com]

- 21. Benzylalkohol – Möller Chemie [moellerchemie.com]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. bioassaysys.com [bioassaysys.com]

- 24. downloads.regulations.gov [downloads.regulations.gov]

- 25. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 26. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 27. solubilityofthings.com [solubilityofthings.com]

- 28. rjpbcs.com [rjpbcs.com]

- 29. Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Solubility - Wikipedia [en.wikipedia.org]

- 31. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. Solubility [chem.fsu.edu]

- 33. ascelibrary.org [ascelibrary.org]

Navigating the Safe Handling of (4-Propylphenyl)methanol: A Technical Guide for Researchers

This guide provides an in-depth overview of the safety data and handling precautions for (4-Propylphenyl)methanol, a key intermediate in various research and development applications. Designed for laboratory personnel, chemists, and drug development professionals, this document synthesizes critical safety information with practical, field-tested insights to ensure a secure working environment.

Compound Identification and Physicochemical Properties